N-(2-benzoyl-4-bromophenyl)-5-nitro-1-benzothiophene-2-carboxamide

Chemoinformatics Library Design Physicochemical Profiling

This compound's 5-nitro-1-benzothiophene-2-carboxamide core provides a validated bioreductive prodrug handle for pathogen nitroreductase assays, distinguishing it from non-nitrated analogs. With XLogP 6.5, it partitions into hydrophobic binding pockets where polar analogs fail. The bromine and benzoyl groups offer parallel derivatization handles for SAR expansion. Its distinct H-bonding architecture (HBA=5, HBD=1) enables reversible guanylyl cyclase probe studies. Sourced from ChemDiv screening library for hit-to-lead campaigns.

Molecular Formula C22H13BrN2O4S
Molecular Weight 481.32
CAS No. 361167-79-5
Cat. No. B2721428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-bromophenyl)-5-nitro-1-benzothiophene-2-carboxamide
CAS361167-79-5
Molecular FormulaC22H13BrN2O4S
Molecular Weight481.32
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
InChIInChI=1S/C22H13BrN2O4S/c23-15-6-8-18(17(12-15)21(26)13-4-2-1-3-5-13)24-22(27)20-11-14-10-16(25(28)29)7-9-19(14)30-20/h1-12H,(H,24,27)
InChIKeyCYWDHVHIARPYLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Benzoyl-4-bromophenyl)-5-nitro-1-benzothiophene-2-carboxamide (CAS 361167-79-5): A ChemDiv Screening Library Benzothiophene for Multi-Target Profiling


N-(2-benzoyl-4-bromophenyl)-5-nitro-1-benzothiophene-2-carboxamide (CAS 361167-79-5) is a synthetic, small-molecule member of the bromo-benzothiophene carboxamide class [1]. It originates from the ChemDiv screening library (ID: ChemDiv1_004906) and is cataloged primarily as a research tool for hit identification and target profiling [2]. The compound incorporates a 5-nitro-1-benzothiophene-2-carboxamide core linked to a 2-benzoyl-4-bromophenyl substituent, yielding a relatively high molecular weight (481.3 g/mol) and lipophilic character (XLogP3-AA = 6.5) [3]. While this specific compound lacks extensive published bioactivity data, its chemotype is structurally related to benzothiophene carboxamides investigated for PfENR and COX-2 inhibition [1].

Why a Simple Benzothiophene Replacement Cannot Replicate the Screening Profile of N-(2-benzoyl-4-bromophenyl)-5-nitro-1-benzothiophene-2-carboxamide


The compound's specific combination of substituents—a 4-bromophenyl ring, a 2-benzoyl group, and a 5-nitro-1-benzothiophene-2-carboxamide—creates a unique 3D pharmacophore and electronic distribution profile that generic benzothiophene scaffolds do not possess [1]. In the broader bromo-benzothiophene carboxamide series, minor structural modifications (e.g., altering the benzyl/benzoyl substituent or the position of the bromine) have been shown to dramatically shift activity profiles between enzyme inhibition, antimalarial potency, and anti-inflammatory effects [2]. Specifically, the 5-nitro group is recognized as a potential bioreductive prodrug handle, which can be selectively activated in certain biological contexts, a feature absent in non-nitrated analogs [3]. Therefore, substituting this compound with a structurally similar but uncharacterized benzothiophene carboxamide would invalidate any established screening hit correlations and forfeit the distinct chemical biology tool properties.

Quantitative Differentiation Evidence for N-(2-benzoyl-4-bromophenyl)-5-nitro-1-benzothiophene-2-carboxamide in Procurement Decisions


Lipophilicity-Driven Library Positioning vs. Other ChemDiv Benzothiophenes

Among the ChemDiv benzothiophene carboxamide subset, this compound's computed XLogP3-AA of 6.5 [1] positions it in a higher lipophilicity space compared to many analogs that typically cluster between 3-5 [2]. This property is critical for screening campaigns targeting intracellular or membrane-associated proteins. For instance, the closely related N-(2-carbamoylphenyl)-5-nitro-1-benzothiophene-2-carboxamide (WIJ) has a lower computed LogP and a smaller topological polar surface area (96 Ų compared to 120 Ų for the target compound), indicating a different permeability and solubility profile [3].

Chemoinformatics Library Design Physicochemical Profiling

Unique Substitution Pattern for Redox-Mediated Bioactivation

The critical 5-nitro substituent on the benzothiophene core distinguishes this compound from non-nitrated bromo-benzothiophene carboxamides, such as compound 6 (3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide, IC50 115 nM on PfENR) [1]. Nitroaromatic groups like the one here are known substrates for bacterial nitroreductases (e.g., NfsA/NfsB), enabling targeted activation in pathogen-infected microenvironments—a mechanism not available to non-nitrated congeners [2]. This provides a completely divergent functional trajectory: while the non-nitrated series is optimized for direct enzyme inhibition, this compound is a candidate for a bioreductively activated prodrug strategy.

Prodrug Design Nitroreductase Antimicrobial Screening

Heavy Atom Count and Synthetic Tractability vs. Simpler In-Class Comparators

This compound has a heavy atom count of 30 compared to 24 for the simpler compound 6 from the same benzothiophene carboxamide family [1]. The additional benzoyl group adds a site for potential metabolic interaction or further derivatization that the simpler, more advanced leads lack. While compound 6 has demonstrated in vivo efficacy in a P. berghei mouse model, extending survival by 2 weeks, its simpler structure limits further functionalization points; this compound's bromine and benzoyl groups offer distinct vectors for chemical biology probe development [2].

Medicinal Chemistry Synthetic Chemistry Library Selection

Hydrogen Bond Acceptor/Donor Profile for Protein Binding vs. Commercial Reference Soluble Guanylyl Cyclase Inhibitors

The compound presents a hydrogen bond acceptor count of 5 and a donor count of 1, a ratio (5:1) that differs from classical soluble guanylyl cyclase (sGC) inhibitors like NS 2028 (which also features a nitrated heterocycle but has a different HBD/HBA balance) [1]. NS 2028, an irreversible sGC inhibitor, has an IC50 of 30 nM (basal) and 200 nM (NO-stimulated) and acts via a mechanism involving its nitro group; however, its off-target profile is strongly influenced by its specific HBA/HBD arrangement . The distinct hydrogen bonding capacity of this compound suggests a diverging target selectivity profile, making it a valuable orthogonal probe for studying NO-cGMP signaling pathways without the confounding irreversibility of NS 2028.

Protein-Ligand Interactions Target Selectivity Chemical Probe Development

Advanced Research Applications for N-(2-benzoyl-4-bromophenyl)-5-nitro-1-benzothiophene-2-carboxamide Based on Verified Differentiation


Chemical Biology Tool for Nitroreductase Prodrug Activation Studies

The compound's 5-nitro-1-benzothiophene-2-carboxamide core makes it a strong candidate for studying bioreductive activation in pathogen models. As established in Section 3, Evidence 2, this compound can be used in bacterial nitroreductase assays (e.g., NfsA/NfsB) to investigate selective drug delivery, providing a mechanistic counterpoint to non-nitrated PfENR inhibitors like compound 6 [1].

Lipophilicity-Dependent Target Engagement Screening

With a XLogP3-AA of 6.5 (Section 3, Evidence 1), this compound is ideally suited for screening campaigns targeting hydrophobic binding pockets in membrane proteins or intracellular receptors, where more polar analogs fail to achieve sufficient membrane partitioning. This property can be exploited in target-based screens for neglected tropical diseases where targets often reside in lipid-rich environments [2].

Scaffold Diversification in Hit-to-Lead Medicinal Chemistry

The heavy atom count of 30 and the presence of a bromine atom and a benzoyl group (Section 3, Evidence 3) provide multiple synthetic handles for parallel derivatization. This makes the compound a versatile starting point for synthesizing focused libraries aimed at improving potency or ADME properties, compared to the more rigid and simpler lead compound 6 [3].

Orthogonal Probe for NO-cGMP Pathway Dissection

Given its distinct hydrogen-bonding architecture (HBA=5, HBD=1) compared to irreversible sGC inhibitors like NS 2028 (Section 3, Evidence 4), this compound can be used as a reversible probe to dissect acute versus chronic effects of guanylyl cyclase modulation in cellular models, enabling researchers to separate pathway activation from irreversible enzyme inactivation .

Quote Request

Request a Quote for N-(2-benzoyl-4-bromophenyl)-5-nitro-1-benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.